Enmein

Descripción general

Descripción

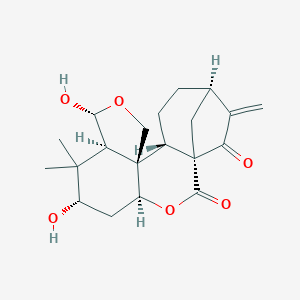

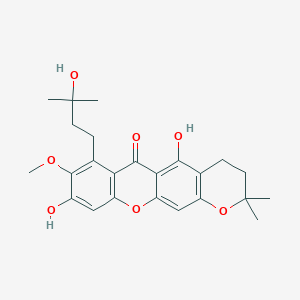

Enmein is a bioactive compound found in Isodon japonicus Hara, a plant species . It has been shown to have significant inhibitory effects on human tumor cell K562, with IC(50) values ranging from 3.2 microg/ml to 8.2 microg/ml . Additionally, Enmein has a distinct immunosuppressive effect in vitro and in vivo systems .

Synthesis Analysis

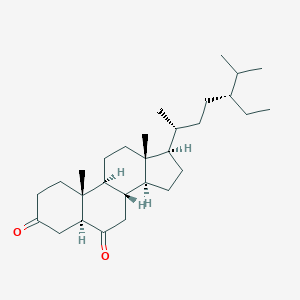

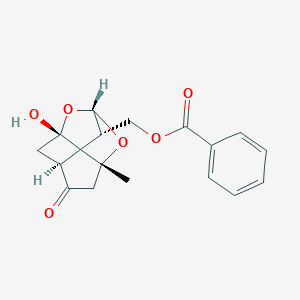

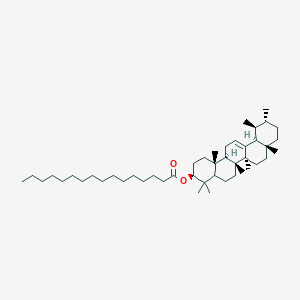

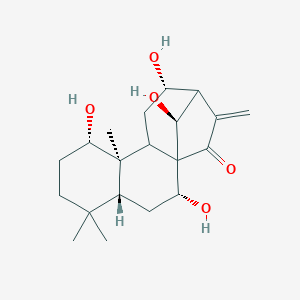

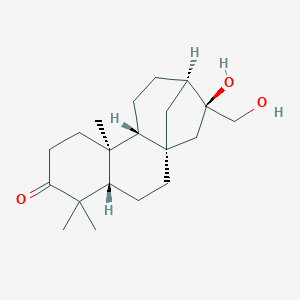

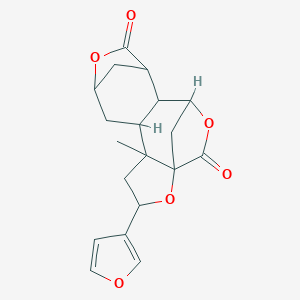

A semi-pinacol approach has been proposed for the synthesis of the Enmein-Type Ent-Kauranoids . The framework could be disconnected through the lactone to reveal hydroxy aldehyde 534, which could be elaborated to 410 in the forward sense through an oxidative lactonization .

Chemical Reactions Analysis

While specific chemical reactions involving Enmein are not detailed in the search results, it’s worth noting that enantioselective catalysis of photochemical reactions has been highlighted in the context of iminium and enamine catalysis .

Aplicaciones Científicas De Investigación

Antiproliferative Activity Against Cancer Cells

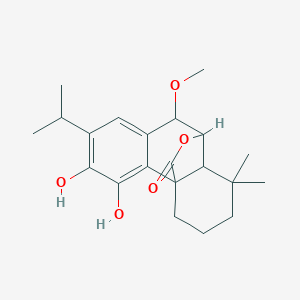

Enmein-type ent-kaurane diterpenoids have been investigated for their antiproliferative effects on various cancer cell lines. Specifically, a series of NO-releasing Enmein derivatives demonstrated stronger activity against human hepatocarcinoma (Bel-7402) cells compared to the lead compound oridonin. Compound 10f, in particular, exhibited an impressive IC50 of 0.81 μM and released nitric oxide (NO) at 33.7 μmol/L after 60 minutes . Further preclinical investigations are warranted.

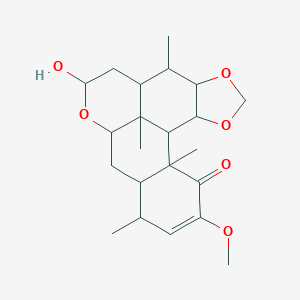

Antibacterial Activity

Synthetic nitric oxide-releasing Enmein-type diterpenoid hybrids (9a–i) exhibited potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . This suggests potential applications in combating bacterial infections.

Drug Design and Development

Natural products like Enmein continue to play a significant role in drug discovery. Their unique structures inspire novel drug candidates, especially in the field of antitumor drugs .

Mecanismo De Acción

Target of Action

Enmein primarily targets glutamate receptors in the central nervous system. These receptors play a crucial role in synaptic transmission and are involved in various neurological processes, including learning and memory .

Mode of Action

Enmein interacts with its targets by inhibiting depolarization-induced glutamate release. This inhibition is achieved through the blockade of vesicular glutamate transporters and N- and P/Q-type calcium channels. Additionally, Enmein reduces the phosphorylation of protein kinase C (PKC) and its substrates, which are involved in the regulation of neurotransmitter release .

Biochemical Pathways

The compound affects the Akt/GSK-3β/β-catenin signaling pathway. By upregulating the production of vascular endothelial growth factor (VEGF) and increasing levels of phosphorylated Akt and GSK-3β, Enmein promotes cell proliferation and survival. This pathway is crucial for various cellular processes, including cell growth and differentiation .

Pharmacokinetics

Enmein’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to the central nervous system. It undergoes metabolism primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of Enmein is influenced by its ability to cross the blood-brain barrier and its metabolic stability .

Result of Action

At the molecular level, Enmein decreases synaptic glutamate release, which protects against excitotoxicity—a condition where excessive glutamate causes neuronal damage. This neuroprotective effect is evident in models of kainic acid-induced brain injury, where Enmein reduces neuronal cell death and glial cell activation. At the cellular level, Enmein enhances the expression of synaptic markers and excitatory amino acid transporters, contributing to improved synaptic function and glutamate clearance .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence Enmein’s action, efficacy, and stability. For instance, the compound’s stability may be compromised at extreme pH levels or high temperatures. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic efficacy. Understanding these factors is crucial for optimizing Enmein’s use in clinical settings .

Enmein’s multifaceted mechanism of action highlights its potential as a therapeutic agent for neurological disorders, offering neuroprotective benefits through its modulation of glutamate release and signaling pathways.

: Bioactive enmein-type 6,7-seco-ent-kaurane diterpenoids : Ent-kaurane-type diterpenoids from Isodonis Herba : Enmein Decreases Synaptic Glutamate Release

Propiedades

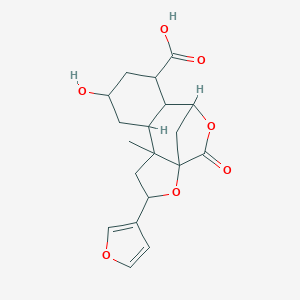

IUPAC Name |

(1S,4S,6S,8R,9R,12S,13S,16R)-6,9-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOJPNKACWKUGI-CDKPERABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958812 | |

| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enmein | |

CAS RN |

3776-39-4 | |

| Record name | Enmein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enmein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

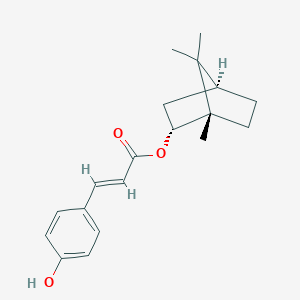

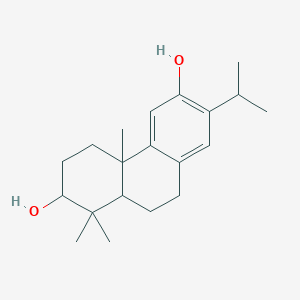

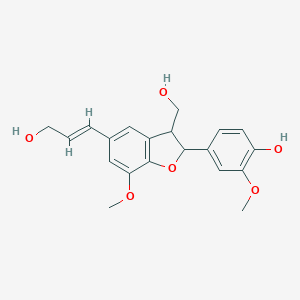

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)